FXIa-IN-14

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

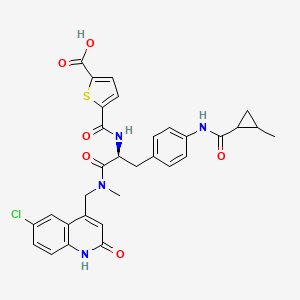

FXIa-IN-14 is a compound that acts as an inhibitor of activated factor XI (FXIa), a key enzyme in the blood coagulation cascade. This compound has garnered significant interest due to its potential to prevent thrombosis with minimal bleeding risk, making it a promising candidate for anticoagulant therapy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of FXIa-IN-14 involves multiple steps, including the incorporation of bicyclic isoquinoline and naphthalene fragments . The synthetic route typically involves 13 steps of chemical reactions, with careful control of reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. general practices in the pharmaceutical industry, such as cation exchange chromatography, are likely employed to purify the compound .

化学反応の分析

Types of Reactions: FXIa-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure to enhance its inhibitory activity against FXIa.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include isoquinoline and naphthalene derivatives . The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent environments .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced potency and selectivity for FXIa inhibition .

科学的研究の応用

FXIa-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to prevent venous thromboembolism and ischemic stroke with fewer bleeding complications compared to traditional anticoagulants . In chemistry, it serves as a model compound for studying the inhibition of serine proteases . Its applications in biology include exploring the role of FXIa in coagulation and thrombosis .

作用機序

FXIa-IN-14 exerts its effects by directly inhibiting the activity of activated factor XI (FXIa), a serine protease involved in the amplification of thrombin generation in the coagulation cascade . By inhibiting FXIa, the compound reduces the formation of pathological thrombi without significantly affecting normal hemostasis .

類似化合物との比較

Similar Compounds: Similar compounds to FXIa-IN-14 include other FXIa inhibitors such as asundexian and compounds with bicyclic isoquinoline and naphthalene fragments .

Uniqueness: This compound is unique due to its specific structural modifications that enhance its selectivity and potency for FXIa inhibition . Unlike some other FXIa inhibitors, this compound has shown promising results in preclinical studies with a lower risk of bleeding .

特性

分子式 |

C31H29ClN4O6S |

|---|---|

分子量 |

621.1 g/mol |

IUPAC名 |

5-[[(2S)-1-[(6-chloro-2-oxo-1H-quinolin-4-yl)methyl-methylamino]-3-[4-[(2-methylcyclopropanecarbonyl)amino]phenyl]-1-oxopropan-2-yl]carbamoyl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C31H29ClN4O6S/c1-16-11-21(16)28(38)33-20-6-3-17(4-7-20)12-24(35-29(39)25-9-10-26(43-25)31(41)42)30(40)36(2)15-18-13-27(37)34-23-8-5-19(32)14-22(18)23/h3-10,13-14,16,21,24H,11-12,15H2,1-2H3,(H,33,38)(H,34,37)(H,35,39)(H,41,42)/t16?,21?,24-/m0/s1 |

InChIキー |

YZFNJXMSYSWSDA-NXWRJRFDSA-N |

異性体SMILES |

CC1CC1C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)N(C)CC3=CC(=O)NC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=C(S5)C(=O)O |

正規SMILES |

CC1CC1C(=O)NC2=CC=C(C=C2)CC(C(=O)N(C)CC3=CC(=O)NC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=C(S5)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)

![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)

![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)

![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)

![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)

![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)